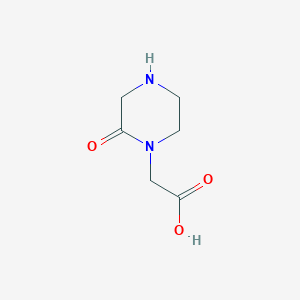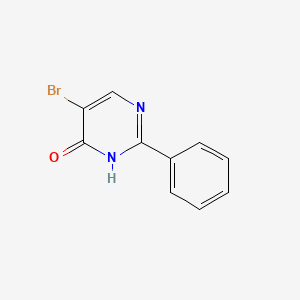
4-(3,5-Difluorophenyl)-1-butene
Übersicht
Beschreibung
The compound "4-(3,5-Difluorophenyl)-1-butene" is a fluorinated butene derivative with potential applications in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, reactions, and properties of structurally related fluorinated aromatic compounds and butene derivatives.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where hexafluorobenzene is reacted with lithium dimesitylphosphide . Similarly, difluorodienes can be synthesized by double dehydrobromination of dibromo-difluorobutanes . These methods could potentially be adapted for the synthesis of "4-(3,5-Difluorophenyl)-1-butene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using spectroscopic methods such as 19F NMR, as well as X-ray crystallography . These techniques can provide detailed information about the bond angles and electronic environment of the fluorine atoms, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Fluorinated butenes and butadienes are known to participate in various chemical reactions. For instance, 4-aryl-1,1-difluoro-1,3-butadienes can undergo Diels-Alder reactions with electron-deficient dienophiles . The presence of fluorine atoms can significantly influence the reactivity of these compounds, making them useful intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the strong electronegativity of fluorine. For example, the mesogenic properties of 1-phenyl-4-(4-n-alkoxyphenyl-2,3,5,6-tetrafluorophenyl)-butadiynes indicate that these compounds can form nematic liquid crystals, which could be relevant for the study of "4-(3,5-Difluorophenyl)-1-butene" if it exhibits similar behavior . Additionally, the introduction of fluorine atoms can enhance the stability and modify the electronic properties of organic molecules, as seen in the synthesis of 1,1-difluoro-3-phenylthio-1,3-butadienes .
Wissenschaftliche Forschungsanwendungen
Hydrogenation Catalysts
Research on the hydrogenation of alkadienes has explored the use of various catalysts, including rhenium, for the hydrogenation of 1,3-butadiene. This process results in products such as 1-butene, trans-2-butene, cis-2-butene, and butane, which are significant in various chemical processes (Grant, Moyes, & Wells, 1978).
Reactivity with π-Bonds
Studies on the reactivity of disilyne RSi≡SiR with π-bonds, including interactions with butenes, have shown stereospecific addition and routes to isolable 1,2-disilabenzene derivatives. This research expands the understanding of chemical reactions involving alkene bonds, such as those in 4-(3,5-Difluorophenyl)-1-butene (Kinjo et al., 2007).
Adsorption Studies
Investigations into non-porous small molecule adsorbents, like fluorinated copper(I) pyrazolates, have included studies of their interaction with larger alkenes like 1-butene. This research is essential for understanding the adsorption properties and potential applications in separation processes (Elashkar et al., 2020).
Electrochemical Synthesis
The electrochemical synthesis of carboxylic acids from alkenes, including 1-butene, using nickel-organic mediators, represents an innovative approach in the field of organic synthesis. This method utilizes CO2 as a C1-synthon and has implications for the development of more sustainable chemical processes (Bringmann & Dinjus, 2001).
Wirkmechanismus
Target of Action
The primary target of 4-(3,5-Difluorophenyl)-1-butene is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a cell surface receptor that binds to fibroblast growth factors, leading to the activation of several downstream signaling pathways that regulate cell growth, survival, and differentiation .
Mode of Action
The compound interacts with its target, FGFR1, by binding to it . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-but-3-enyl-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJFZAMQQRVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634117 | |
| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)-1-butene | |
CAS RN |
225240-58-4 | |
| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















